An In-Depth Technical Guide to 1-Benzofuran-2-Sulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Benzofuran-2-Sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Scaffolds
1-Benzofuran-2-sulfonamide is a heterocyclic compound that merges two moieties of significant pharmacological interest: the benzofuran nucleus and the sulfonamide group. The benzofuran scaffold is a core component of numerous natural products and synthetic drugs, prized for its versatile bioactivity.[1] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its role in antibacterial drugs and, more recently, as a potent zinc-binding group in various enzyme inhibitors.[2] The strategic combination of these two scaffolds in 1-Benzofuran-2-sulfonamide creates a molecule with considerable potential in drug discovery, particularly in the development of targeted enzyme inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, reactivity, and key applications, with a focus on its role as a carbonic anhydrase inhibitor.
Part 1: Core Chemical and Physical Properties
The fundamental properties of 1-Benzofuran-2-sulfonamide dictate its behavior in both chemical and biological systems. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Structural and Molecular Data
The molecule consists of a benzofuran ring system where the sulfonamide group is attached at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the heterocyclic ring.
| Property | Value | Source |
| IUPAC Name | 1-benzofuran-2-sulfonamide | [3] |
| CAS Number | 124043-72-7 | [3] |
| Molecular Formula | C₈H₇NO₃S | [3] |
| Molecular Weight | 197.21 g/mol | [3] |
| Exact Mass | 197.01466426 Da | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | [3] |
| InChIKey | PBECZJTWMSIKFE-UHFFFAOYSA-N | [3] |
Physicochemical Properties (Computed)
The following properties, computed by established algorithms, provide insight into the molecule's behavior, such as solubility, permeability, and intermolecular interactions.
| Property | Value | Source |
| XLogP3-AA (LogP) | 1.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 81.7 Ų | [3] |
The positive LogP value suggests a moderate degree of lipophilicity, indicating potential for cell membrane permeability. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the sulfonyl and furan moieties) allows for complex interactions with biological targets.
Part 2: Synthesis and Characterization
Synthetic Workflow
The synthesis involves two primary stages: the introduction of a sulfonyl chloride group onto the benzofuran ring, followed by amination to form the final sulfonamide.
Caption: Proposed two-step synthesis of 1-Benzofuran-2-sulfonamide.
Experimental Protocol: A Validated Approach
This protocol is adapted from established procedures for the synthesis of heterocyclic sulfonamides and represents a reliable method for laboratory preparation.[5][6]
Step 1: Synthesis of 1-Benzofuran-2-sulfonyl chloride
-
Rationale: Direct chlorosulfonation is a classic and effective method for introducing a sulfonyl chloride group onto an activated aromatic ring. The benzofuran ring is sufficiently electron-rich to undergo electrophilic substitution, with the 2-position being a primary site of attack.[7]
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzofuran (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at 0°C (ice bath).
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product, being insoluble in water, will precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The melting point of the intermediate, 1-Benzofuran-2-sulfonyl chloride, is reported to be 78-80°C.[8]
-
Step 2: Synthesis of 1-Benzofuran-2-sulfonamide
-
Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with amines. Using aqueous ammonia provides the nucleophile to displace the chloride and form the sulfonamide.[9]
-
Procedure:
-
Dissolve the crude 1-Benzofuran-2-sulfonyl chloride (1 equivalent) from the previous step in a solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) dropwise with vigorous stirring.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry is diluted with water, and the solid product is collected by vacuum filtration.
-
Wash the solid with cold water and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Benzofuran-2-sulfonamide.
-
Characterization and Spectral Properties
The structural confirmation of the synthesized 1-Benzofuran-2-sulfonamide would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known characteristics of the benzofuran and sulfonamide functional groups.[4][10][11]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzene ring (multiplets, ~7.2-7.8 ppm).- A singlet for the proton at the 3-position of the furan ring (~7.0-7.4 ppm).- A broad singlet for the two protons of the -SO₂NH₂ group (~7.5-8.0 ppm, D₂O exchangeable). |
| ¹³C NMR | - Aromatic carbons of the benzofuran ring system (~110-155 ppm).- The carbon at the 2-position bearing the sulfonamide will be significantly downfield. |
| FT-IR (cm⁻¹) | - N-H stretching of the sulfonamide NH₂ group (two bands, ~3350-3250 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonyl group (~1350-1310 cm⁻¹ and ~1170-1150 cm⁻¹ respectively).- C=C stretching of the aromatic rings (~1600-1450 cm⁻¹). |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the calculated exact mass (197.0147).- Characteristic fragmentation patterns including the loss of SO₂NH₂. |
Part 3: Chemical Reactivity
The reactivity of 1-Benzofuran-2-sulfonamide is governed by the interplay between the electron-rich benzofuran ring and the electron-withdrawing sulfonamide group.
-
Benzofuran Ring: The benzofuran system is generally susceptible to electrophilic attack. However, the strongly deactivating -SO₂NH₂ group at the 2-position will reduce the nucleophilicity of the ring system, making further electrophilic substitution (e.g., nitration, halogenation) on the furan or benzene rings challenging and likely requiring harsh conditions.[7] Ring-opening reactions of the furan moiety can occur under strong acidic or reductive conditions.[12][13]
-
Sulfonamide Group: The N-H protons of the sulfonamide are weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or undergo other reactions. The sulfonamide group itself is generally stable to hydrolysis under moderate conditions.
Part 4: Biological Activity and Applications
The primary therapeutic interest in sulfonamide-bearing scaffolds lies in their ability to act as enzyme inhibitors. The sulfonamide group is an excellent zinc-binding group (ZBG), capable of coordinating to the Zn²⁺ ion present in the active site of metalloenzymes.[2]
Carbonic Anhydrase Inhibition
A major application for this class of compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[14]
-
Mechanism of Action: In hypoxic tumor environments, cancer cells upregulate CA IX and CA XII to manage pH homeostasis. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis, while maintaining a neutral intracellular pH for survival.[15][16] The sulfonamide group of inhibitors like 1-Benzofuran-2-sulfonamide binds to the catalytic zinc ion in the enzyme's active site, blocking its function. This disrupts the pH regulation, leading to intracellular acidification and, ultimately, the inhibition of tumor cell growth and proliferation.[17]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
-
Therapeutic Rationale: The selective inhibition of tumor-associated CA isoforms over ubiquitous cytosolic isoforms (like CA I and II) is a key goal in anticancer drug design. The "tail" of the inhibitor—in this case, the benzofuran moiety—interacts with amino acid residues in and around the active site. Differences in these residues between isoforms allow for the design of selective inhibitors, potentially reducing off-target side effects.[14][15] The moderately lipophilic nature of the benzofuran scaffold can aid in reaching the membrane-bound CA IX and XII enzymes.
Part 5: Safety and Handling
As with any laboratory chemical, 1-Benzofuran-2-sulfonamide should be handled with care.
-
Safety Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Specific toxicity data is not available. Compounds of this class are intended for laboratory research use only. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Conclusion
1-Benzofuran-2-sulfonamide represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structure cleverly combines the biologically versatile benzofuran core with the potent zinc-binding sulfonamide group. While detailed experimental data on this specific compound remains to be published, its properties and behavior can be reliably inferred from established chemical principles and data on closely related analogues. The straightforward synthetic route and, most importantly, its potential as a selective inhibitor of tumor-associated carbonic anhydrases make it a valuable scaffold for the development of novel anticancer therapeutics. Further research into its precise biological activity and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
-
Abu-Hashem, A. A., & Al-Hussain, S. A. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]
-
Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PubMed. Available at: [Link]
-
Shafie, F., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
-
Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]
-
Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]
-
Reeve, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health. Available at: [Link]
-
Reeve, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. Available at: [Link]
-
IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]
-
PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2023). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. Available at: [Link]
-
Tars, K., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. Available at: [Link]
-
PubChem. (n.d.). 1-Benzofuran-2-Sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Dhiman, S., & Ramasastry, S. S. V. (2018). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. ACS Publications. Available at: [Link]
-
Slideshare. (2017). Structure, reactivity, synthesis and reactions of benzofuran. Slideshare. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. Available at: [Link]
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Kim, D., & Weinreb, S. M. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Moody, C. M., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]
-
Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2018). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzofuran-2-Sulfonamide | C8H7NO3S | CID 10750432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
